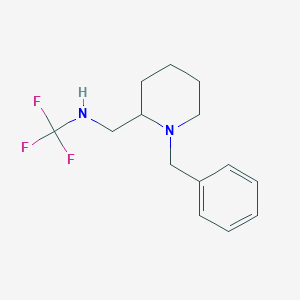![molecular formula C9H16N2 B13958666 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine CAS No. 344294-78-6](/img/structure/B13958666.png)
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine is a heterocyclic compound with the molecular formula C9H16N2. It is characterized by a bicyclic structure that includes a pyridine ring fused to a diazepine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable amine in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a fully saturated amine .
Aplicaciones Científicas De Investigación
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5,7,8,9,10-Octahydropyrido[1,2-a][1,4]diazepine
- 3,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine
- 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-d][1,4]diazepin-2(3H)-one .
Uniqueness
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
344294-78-6 |
|---|---|
Fórmula molecular |
C9H16N2 |
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
1,4,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C9H16N2/c1-2-6-11-7-3-5-10-8-9(11)4-1/h5,9H,1-4,6-8H2 |
Clave InChI |
FZOVKZDAFPDWKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CCC=NCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)
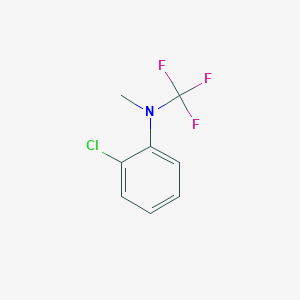
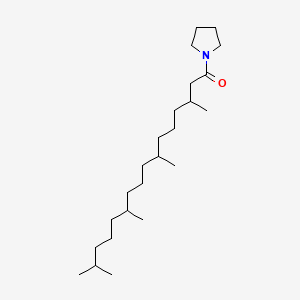
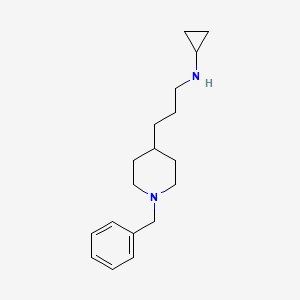
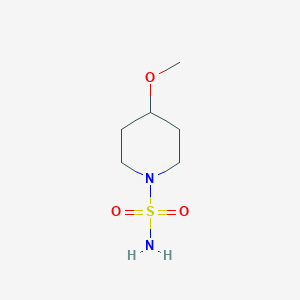
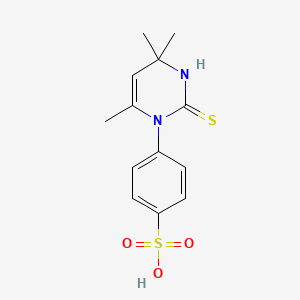
![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)
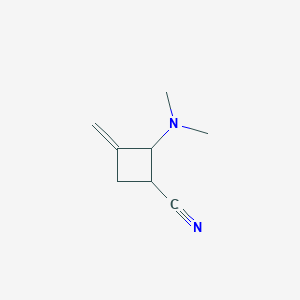
![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)
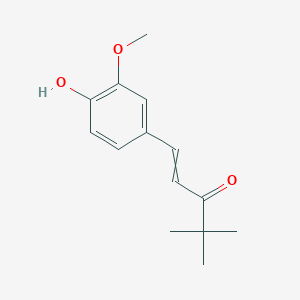
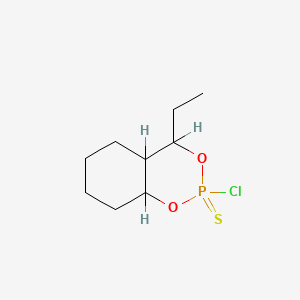
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)
